molecular formula C20H15NO3 B1678120 Oxyphenisatine CAS No. 125-13-3

Oxyphenisatine

Cat. No. B1678120
CAS RN: 125-13-3
M. Wt: 317.3 g/mol
InChI Key: SJDACOMXKWHBOW-UHFFFAOYSA-N
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Description

Oxyphenisatine, also known as oxyphenisatin, is a laxative . It is closely related to bisacodyl, sodium picosulfate, and phenolphthalein . Long-term use is associated with liver damage, and as a result, it was withdrawn in most countries in the early 1970s . The acetate derivative oxyphenisatine acetate was also once used as a laxative .


Synthesis Analysis

The synthesis of oxyphenisatine involves the condensation of isatin with phenol . This results in oxyphenisatine, which can then also be acetylated to form its acetate derivative .


Molecular Structure Analysis

The molecular structure of oxyphenisatine is characterized by a chemical formula of C20H15NO3 . It has a molar mass of 317.344 g·mol−1 .


Physical And Chemical Properties Analysis

Oxyphenisatine has a log P value of 1.398, indicating its lipophilicity . It has an acidity (pKa) of 9.423 and a basicity (pKb) of 4.574 .

Scientific Research Applications

Oxyphenisatine Acetate's Mechanism of Action and Therapeutic Potential

Oxyphenisatine acetate, a pro-drug of Oxyphenisatine, has been studied for its antiproliferative activity against breast cancer cell lines. The mechanism involves inhibiting cell growth by inducing a cell starvation response that leads to autophagy, mitochondrial dysfunction, and apoptosis. This response is mediated through selective inhibition of translation, rapid phosphorylation of eukaryotic translation initiation factor 2α kinases, activation of AMP-activated protein kinase, and reduced phosphorylation of mammalian target of rapamycin substrates. Oxyphenisatine acetate's effects also include ROS generation, autophagy, mitochondrial dysfunction, and activation of apoptotic pathways, demonstrating its potential as a therapeutic agent in cancer treatment (Morrison et al., 2013).

Safety And Hazards

Oxyphenisatine is classified as having acute toxicity - Category 3, Oral . It is toxic if swallowed . Long-term use of oxyphenisatine is associated with liver damage , and it may cause jaundice .

properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDACOMXKWHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044528
Record name Oxyphenisatin
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Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Oxyphenisatine

CAS RN

125-13-3
Record name Oxyphenisatin
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Record name Oxyphenisatine [INN:BAN]
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Record name Oxyphenisatin
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Record name Oxyphenisatine
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Record name OXYPHENISATIN
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Synthesis routes and methods

Procedure details

147 g of isatin and 470 g of phenol were brought together and heated to 85° C. Hydrogen chloride gas dried over sulphuric acid is then passed in at 85° C., during which the reaction temperature rises to 115° C. This temperature is maintained and hydrogen chloride is passed in for a further 5 hours. The resulting crystal paste is stirred into 500 ml of benzene and the crystals, colored light yellow, which are thereupon obtained are filtered off and dried. After recrystallization from acetone/chloroform and drying in a water pump vacuum at 90° C., 260 g (82% yield) of colorless crystals are obtained. Melting point 267° C.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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